![molecular formula C17H26ClNO9S B11511009 [5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B11511009.png)
[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate
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Overview
Description
[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetamido, acetyloxy, chloro, and hydroxypropyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core oxane structure, followed by the introduction of the acetamido, acetyloxy, and chloro groups through a series of substitution and addition reactions. The final step involves the acetylation of the hydroxyl groups to form the acetate esters.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. This allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar acetoacetate functionality.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with similar esterification properties.
Uniqueness
What sets [5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate apart from these similar compounds is its complex structure, which includes multiple functional groups that allow for a wide range of chemical reactions and biological interactions. This complexity makes it a versatile compound with unique applications in various fields.
Properties
Molecular Formula |
C17H26ClNO9S |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H26ClNO9S/c1-8(20)19-14-16(27-11(4)23)15(26-10(3)22)13(6-25-9(2)21)28-17(14)29-7-12(24)5-18/h12-17,24H,5-7H2,1-4H3,(H,19,20) |
InChI Key |
PEYNXWFIAHBILA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCC(CCl)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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